molecular formula C14H19N3O3 B2619038 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 922849-09-0

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2619038
CAS RN: 922849-09-0
M. Wt: 277.324
InChI Key: ZBCZNRCEXDJHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as MEU, is a synthetic compound that has been widely studied due to its potential applications in scientific research. This compound is a derivative of indole, a heterocyclic aromatic organic compound that has been found in a variety of natural sources, including plants and animals. MEU has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Additionally, this paper will list future directions for the study of MEU.

Mechanism of Action

The mechanism of action of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is not fully understood, but it has been found to selectively inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has also been found to inhibit protein kinase activity by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of protein kinase activity, and the induction of cell cycle arrest and apoptosis. 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has also been found to have a low toxicity profile, making it a promising candidate for further study as an anticancer agent.

Advantages and Limitations for Lab Experiments

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has a number of advantages for use in lab experiments, including its selectivity for cancer cells and its low toxicity profile. However, 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has a limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the synthesis of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea can be challenging, which may limit its availability for use in lab experiments.

Future Directions

There are a number of future directions for the study of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea, including the development of more efficient synthesis methods, the study of its potential as an anticancer agent in vivo, and the identification of downstream targets of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea inhibition of protein kinase activity. Additionally, the development of novel fluorescent probes based on the structure of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea may have applications in the study of protein kinase signaling pathways.

Synthesis Methods

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been synthesized using various methods, including the reaction of 1-methylindole-3-carboxamide with ethylene carbonate and the reaction of 1-methylindole-3-carboxamide with ethylene glycol in the presence of a base. The latter method has been found to be more efficient, with a higher yield of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea. This method involves the reaction of 1-methylindole-3-carboxamide with potassium carbonate and ethylene glycol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea.

Scientific Research Applications

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of protein kinase activity and its use as a potential anticancer agent. 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been found to selectively inhibit the growth of cancer cells, making it a promising candidate for further study as an anticancer agent. Additionally, 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been found to be a potent inhibitor of protein kinase activity, making it a valuable tool for the study of protein kinase signaling pathways.

properties

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-16-10-12(11-4-2-3-5-13(11)16)15-14(20)17(6-8-18)7-9-19/h2-5,10,18-19H,6-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCZNRCEXDJHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea

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